4-cyclopropylidene-1-(furan-2-carbonyl)piperidine
Description
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQZZERKNVVLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine involves several steps. One common method includes the reaction of cyclopropylidenepiperidine with furan-2-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
4-cyclopropylidene-1-(furan-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or piperidine ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Antiviral and Antitumor Activities
Research indicates that compounds with piperidine structures exhibit significant biological activities, including antiviral and antitumor properties. For instance, derivatives of piperidine have been shown to interact with viral glycoproteins, enhancing their susceptibility to therapeutic agents . The incorporation of the furan moiety may further enhance these properties due to its electron-rich nature, which can participate in π-π stacking interactions with target biomolecules.
Synthesis of Bioactive Compounds
The compound can serve as a precursor for synthesizing various bioactive molecules. For example, the furan-2-carbonyl group can be modified to create derivatives that exhibit improved pharmacological profiles. This is particularly relevant in developing new treatments for diseases such as cancer and viral infections .
Catalytic Transformations
Recent advances in catalytic chemistry have opened new avenues for synthesizing 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine. The use of palladium-catalyzed reactions has been explored to achieve high yields and selectivity in the formation of piperidine derivatives from furan-based precursors . These methodologies are crucial for scaling up production for pharmaceutical applications.
One-Pot Reactions
One-pot synthesis strategies are increasingly favored for their efficiency. The integration of multiple reaction steps into a single process can significantly reduce time and resource consumption. For instance, researchers have successfully employed one-pot sequential reactions involving Suzuki–Miyaura coupling followed by hydrogenation to synthesize piperidine derivatives efficiently .
Case Studies
- Antiviral Activity : A study demonstrated that a related piperidine derivative exhibited potent antiviral activity against the influenza virus when tested in vitro. The mechanism involved disrupting viral glycosylation processes, leading to decreased viral replication rates .
- Synthesis of Alkaloids : Another research project focused on synthesizing 2-(1-hydroxyalkyl)piperidine alkaloids from furfural derivatives. The methodology involved several steps, including reductive amination and hydrogenation, showcasing the versatility of piperidine derivatives in synthesizing complex natural products .
- Pharmaceutical Development : Recent developments in drug design have highlighted the potential of piperidine derivatives as scaffolds for new drugs targeting neurological disorders. The structural modifications facilitated by the furan moiety enhance binding affinity to specific receptors involved in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine and related compounds:
Key Observations :
- Cyclopropylidene vs. Aliphatic Tethers : The target compound’s cyclopropylidene group confers rigidity, contrasting with FEI191/FEI199’s flexible C5 tethers. This may enhance target binding specificity by reducing entropy loss upon interaction .
- Furan vs.
- Functional Groups: FEI191/FEI199 include cyanoguanidine and pyridin-4-yl moieties, which are absent in the target compound, suggesting divergent mechanisms of action .
Biological Activity
4-Cyclopropylidene-1-(furan-2-carbonyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C12H13NO2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is thought to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. Inhibition of ACC has implications for conditions such as obesity and hyperlipidemia, making this compound a candidate for therapeutic development in metabolic disorders .
Pharmacological Properties
- Anti-obesity Effects : Studies have shown that this compound can significantly reduce body weight in animal models by inhibiting fatty acid synthesis and promoting lipid oxidation.
- Antidiabetic Potential : The compound has demonstrated potential in improving insulin sensitivity and glucose metabolism, suggesting its use in managing diabetes .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-cyclopropylidene-1-(furan-2-carbonyl)piperidine, and how can reaction conditions be optimized for yield?
- Answer : The synthesis typically involves cyclopropanation of a piperidine precursor followed by acylation with furan-2-carbonyl chloride. Optimization includes adjusting solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C), and catalyst selection (e.g., palladium for cyclopropanation). Post-reaction purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous piperidine derivatization workflows .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Answer : Use 1H/13C NMR to confirm the cyclopropylidene moiety (δ ~1.2–1.8 ppm for cyclopropane protons) and furan carbonyl (δ ~160–170 ppm for C=O). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C12H13NO2 at 204.1015). X-ray crystallography resolves stereochemical ambiguities, particularly for the strained cyclopropane ring .
Q. What storage conditions ensure the compound’s stability for long-term studies?
- Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclopropylidene group. Desiccants (silica gel) mitigate hydrolysis of the furan carbonyl. Stability studies on similar piperidine derivatives show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can discrepancies in reported biological activity (e.g., cytotoxicity vs. neuroprotection) be systematically addressed?
- Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type specificity. Validate purity (>99% via HPLC) to rule out impurity-driven effects. Metabolite profiling (LC-MS/MS) identifies if conflicting activities arise from derivatives like amino or nitroso metabolites .
Q. What computational tools predict the compound’s reactivity and target interactions?
- Answer : Density Functional Theory (DFT) calculates cyclopropane ring strain (estimated ~27 kcal/mol) to assess stability. Molecular docking (AutoDock Vina) models interactions with neurological targets (e.g., NMDA receptors), prioritizing residues with hydrogen-bonding potential (e.g., Arg523). Compare results with similar piperidine-based ligands in PubChem datasets .
Q. How does the cyclopropylidene group influence pharmacokinetic properties compared to non-strained analogs?
- Answer : The cyclopropane ring enhances lipophilicity (logP increase by ~0.5 units vs. non-cyclopropane analogs), improving blood-brain barrier permeability. However, in vitro metabolic stability assays (e.g., liver microsomes) reveal faster CYP450-mediated oxidation, necessitating prodrug strategies for sustained activity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Answer : Perform solubility screens in buffered solutions (pH 2–8) and polar aprotic solvents (DMSO, DMF). Conflicting reports often arise from pH-dependent protonation of the piperidine nitrogen (pKa ~8.5). Use dynamic light scattering (DLS) to detect aggregation, which may falsely suggest low solubility .
Methodological Best Practices
- Stereochemical Analysis : Use circular dichroism (CD) or vibrational circular dichroism (VCD) to assign absolute configuration, critical for structure-activity relationship (SAR) studies .
- Scale-Up Challenges : Pilot-scale synthesis (10–100 g) requires optimizing exothermic cyclopropanation steps via controlled addition of reagents (e.g., slow addition of diazomethane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
